Chemistry 59094
Description
Historical Context of Discovery and Early Investigations
The discovery of UNC0638 was part of a concerted effort to improve upon earlier G9a/GLP inhibitors. The first selective inhibitor identified through high-throughput screening was BIX01294. nih.gov However, BIX01294 suffered from high cellular toxicity and a narrow window between its effective and toxic concentrations. researchgate.net This limitation spurred further research to optimize the quinazoline (B50416) scaffold of BIX01294. nih.govresearchgate.net
This optimization led to the development of UNC0638, which was reported in 2011. nih.gov It was designed to have a balanced profile of in vitro potency, cell penetration, and aqueous solubility. nih.govnih.gov Early investigations demonstrated that UNC0638 was significantly more potent and considerably less toxic than BIX01294, making it a superior chemical probe for cellular studies. nih.govthesgc.org An X-ray co-crystal structure confirmed that UNC0638 functions by occupying the peptide binding groove of the G9a enzyme, rather than the S-adenosyl-l-methionine (SAM) cofactor binding pocket. nih.gov
Classification within Chemical Taxonomy
UNC0638 is classified as a member of the quinazoline class of compounds. nih.govebi.ac.uk Its detailed chemical name is 2-Cyclohexyl-6-methoxy-N-[1-(1-methylethyl)-4-piperidinyl]-7-[3-(1-pyrrolidinyl)propoxy]-4-quinazolinamine. tocris.com
Functionally, it is categorized as a highly selective inhibitor of the protein lysine (B10760008) methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). medchemexpress.comebi.ac.uk These enzymes are responsible for the dimethylation of lysine 9 on histone H3 (H3K9me2), a key mark in epigenetic gene silencing. unc.edu UNC0638 acts as a substrate-competitive inhibitor. nih.gov
Table 1: Chemical and Functional Classification
| Category | Classification |
|---|---|
| Chemical Class | Quinazoline Derivative |
| Functional Class | Epigenetic Modifier; Enzyme Inhibitor |
| Specific Target | G9a (EHMT2) and GLP (EHMT1) Histone Methyltransferases |
General Chemical Significance and Research Landscape
The primary significance of UNC0638 lies in its utility as a chemical probe. nih.govunc.edu A well-characterized chemical probe allows researchers to selectively inhibit a target protein in cellular systems, thereby elucidating its biological function. UNC0638's high potency and selectivity for G9a/GLP, combined with its low toxicity compared to predecessors, established it as a benchmark tool for studying the roles of these enzymes in health and disease. selleckchem.comnih.gov
The research landscape for UNC0638 is broad, spanning fundamental epigenetics, oncology, virology, and neurobiology. medchemexpress.comub.edu Studies using UNC0638 have demonstrated that inhibiting G9a/GLP can reactivate silenced genes, reduce the clonogenicity of cancer cells, and inhibit viral replication. selleckchem.commedchemexpress.com Its availability through commercial vendors has facilitated its widespread use in the biomedical research community. nih.gov
Overview of Major Research Areas and Challenges
Research involving UNC0638 has concentrated on several key areas, each with its own set of findings and associated challenges.
Major Research Areas:
Epigenetic Regulation: UNC0638 is widely used to study how G9a/GLP-mediated H3K9me2 contributes to gene silencing. Treatment of various cell lines with UNC0638 leads to a global reduction in H3K9me2 levels, reactivating the expression of G9a-silenced genes and retroviral reporters. selleckchem.comnih.gov In studies related to Prader-Willi syndrome (PWS), UNC0638 was shown to activate the expression of PWS-associated genes by reducing H3K9me2 levels at the imprinting control region, without altering DNA methylation. nih.gov
Oncology: The compound has been investigated as an antineoplastic agent. ebi.ac.uk It reduces the ability of cancer cells, such as the MCF7 breast cancer line, to form colonies. nih.govunc.edu In triple-negative breast cancer (TNBC) cells, UNC0638 was found to suppress cell invasion and migration. medchemexpress.comebi.ac.uk
Neurobiology: Research has explored the role of G9a in neurodegenerative diseases. One study demonstrated that G9a inhibition by compounds including UNC0638 could offer neuroprotective effects in models of Alzheimer's disease. ub.edu
Virology: UNC0638 has demonstrated antiviral properties against viruses such as foot-and-mouth disease virus (FMDV) and vesicular stomatitis virus (VSV). medchemexpress.com It has also been shown to restore the function of exhausted CD8+ T cells in patients with chronic hepatitis C virus (HCV) infection. tocris.com
Table 2: Inhibitory Activity of UNC0638
| Target | IC₅₀ (Inhibitory Concentration) |
|---|---|
| G9a | < 15 nM selleckchem.comnih.gov |
| GLP | 19 nM selleckchem.comnih.gov |
| Cellular H3K9me2 (MDA-MB-231 cells) | 81 nM selleckchem.com |
| Cellular H3K9me2 (MCF-7 cells) | 70 nM tocris.com |
Challenges and Limitations: The most significant challenge associated with UNC0638 is its poor pharmacokinetic profile, which makes it unsuitable for in vivo studies in animal models. nih.govresearchgate.net While highly effective in cell-based assays, its low exposure levels in animals limit its therapeutic potential. nih.gov This limitation was a primary driver for the development of a successor compound, UNC0642, which retains the potency and selectivity of UNC0638 but has improved properties for in vivo use. nih.govnih.gov
Table of Mentioned Compounds
| Compound Name | Description |
|---|---|
| UNC0638 | The primary subject of this article; a selective G9a/GLP inhibitor. |
| BIX01294 | The first-generation selective G9a/GLP inhibitor from which UNC0638 was developed. |
| UNC0642 | An optimized, next-generation G9a/GLP inhibitor developed from UNC0638 with improved pharmacokinetic properties for in vivo studies. |
| UNC0224 | An intermediate G9a/GLP inhibitor developed during the optimization from BIX01294. |
| UNC0321 | An intermediate G9a/GLP inhibitor developed during the optimization from BIX01294. |
| E72 | A potent and selective GLP inhibitor derived from the same chemical scaffold. |
| S-adenosyl-l-methionine (SAM) | A universal methyl group donor cofactor used by methyltransferase enzymes. |
Identity of "Chemistry 59094" Cannot Be Confirmed
Efforts to definitively identify the chemical compound referred to as "this compound" have been unsuccessful. Extensive searches of chemical databases and scientific literature did not yield a conclusive link between this identifier and a specific chemical structure or name. The initial prompt suggested that "this compound" might be 2-(2-amino-1,3-thiazol-4-yl)-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide; however, no verifiable evidence was found to substantiate this connection.
Consequently, the detailed and specific information required to construct the requested article on the advanced synthetic methodologies for this particular compound is not available. While general synthetic strategies for thiazole-containing compounds are well-documented, a scientifically accurate and thorough analysis as per the provided outline cannot be generated without a confirmed molecular identity.
A comprehensive discussion of retrosynthetic analysis, specific synthetic routes (stepwise, convergent, and divergent), and the application of green chemistry principles necessitates precise knowledge of the target molecule's structure. Without this foundational information, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Therefore, this article cannot be completed as requested until the chemical identity of "this compound" is unambiguously clarified.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-4-oxo-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c1-7-6-10(20)11(12(17)21)18-19(7)9-4-2-8(3-5-9)13(14,15)16/h2-6H,1H3,(H2,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGCWCCSEKNJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=NN1C2=CC=C(C=C2)C(F)(F)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategies
Flow Chemistry and Continuous Processing in Synthesis
While specific literature on the flow synthesis of CHIR-99021 is not available, the synthesis of the core 2-aminopyrimidine (B69317) scaffold is well-suited to continuous processing. Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and greater scalability and automation. acs.orgmdpi.com
A "catch-react-release" strategy has been effectively demonstrated for the flow synthesis of 2-aminopyrimidine derivatives. acs.orgfigshare.comacs.org In this approach, a substrate is first immobilized on a solid support within the flow reactor (catch), then reacted with reagents passed through the system (react), and finally, the desired product is cleaved from the support (release). This methodology simplifies purification and allows for the containment of potentially toxic byproducts. acs.org The table below outlines representative conditions and outcomes for the flow synthesis of various 2-aminopyrimidines using this method.
| Starting Enaminone | Nucleophile (Amine) | Flow Rate (mL/min) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1-(4-Methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one | Aniline | 0.1 | 60 | 75 |
| 1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | Aniline | 0.1 | 60 | 80 |
| 1-(Pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one | Benzylamine | 0.1 | 60 | 65 |
| 1-(4-Methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one | 4-Fluoroaniline | 0.1 | 60 | 71 |
This table presents data for the synthesis of various 2-aminopyrimidine analogues using a monolith-supported flow chemistry approach, demonstrating the general applicability of the method to the core scaffold of CHIR-99021. Data adapted from related synthetic studies. acs.org
Mechanistic Studies of Synthetic Reactions
The synthesis of CHIR-99021 involves several key reaction types, including the formation of the pyrimidine (B1678525) ring and nucleophilic aromatic substitution (SNAr) reactions to attach the side chains. Mechanistic studies of these fundamental reactions provide insight into their kinetics and thermodynamics.
The regioselectivity of SNAr reactions on dichloropyrimidine rings, a key structural feature in CHIR-99021 precursors, is highly sensitive to the electronic properties of the substituents on the ring. wuxiapptec.com Quantum mechanics calculations, particularly Density Functional Theory (DFT), are used to analyze the transition states of these reactions.
For a typical 2,4-dichloropyrimidine, nucleophilic attack is generally favored at the C4 position. This is because the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly located at C4, indicating it is the most electrophilic site. wuxiapptec.com However, introducing an electron-donating group at the C6 position can alter the electronic distribution, making the LUMO lobes at C2 and C4 more similar in size. In such cases, a transition state analysis is required to predict the outcome. Calculations reveal that the energy barrier for attack at C2 can become lower than at C4, leading to a reversal of regioselectivity. wuxiapptec.comwuxiapptec.com
The table below summarizes the calculated relative energy barriers for nucleophilic attack on substituted dichloropyrimidines, illustrating how substituents influence the transition state energies.
| Substituent at C6 | Position of Attack | Relative Transition State Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| -H | C4 | 0 (Reference) | C4 Substitution |
| -H | C2 | Higher | Minor/No C2 Product |
| -OMe | C4 | +3.87 | C2 Substitution |
| -OMe | C2 | 0 (Reference) | Major C2 Product |
This table shows the relative difference in transition state energies for nucleophilic attack at the C2 versus C4 positions of substituted dichloropyrimidines, as determined by computational analysis. A lower relative energy indicates a more favorable reaction pathway. Data adapted from quantum mechanical studies on analogous systems. wuxiapptec.comwuxiapptec.com
The formation of the pyrimidine ring itself, often achieved through the condensation of a 1,3-dicarbonyl compound (or equivalent) with guanidine (B92328), is a thermodynamically driven process leading to a stable aromatic heterocycle. nih.govmdpi.comnih.gov The classical Pinner synthesis, for example, involves the condensation of 1,3-dicarbonyl compounds with amidines or guanidines. mdpi.com
The reaction proceeds through a series of equilibrium steps, including initial amine condensation onto a carbonyl group, followed by cyclization and dehydration. The final aromatization step provides a strong thermodynamic driving force for product formation. Kinetically, the initial addition step is often reversible, and the rate-limiting step can be the cyclization or the final dehydration. The use of acid or base catalysis is common to accelerate these steps. In the context of SNAr reactions, the reaction rate is dependent on the electrophilicity of the pyrimidine ring and the nucleophilicity of the attacking species. A multivariate linear regression model has been developed to predict SNAr reaction rates based on descriptors such as the LUMO energy of the electrophile and the molecular electrostatic potential at the carbon undergoing substitution. chemrxiv.orgrsc.org This model demonstrates a robust linear relationship between these computationally derived descriptors and the experimentally determined free energies of activation (ΔG‡). rsc.org
Chemical Reactivity and Transformations
Reactivity Profiles under Varied Conditions
The response of the compound to external energy sources such as heat, light, and electrical potential provides a window into its stability and transformation pathways.
Pyridazinone derivatives are generally recognized for their thermal robustness. datapdf.comscholarsresearchlibrary.com Studies on related heterocyclic structures indicate that the pyridazinone ring can endure high temperatures, a stability that is crucial for many applications. datapdf.com The thermal decomposition of carboxylic acids, however, can proceed through various pathways, including dehydration and decarboxylation, leading to a range of products. researchgate.net For perfluorinated carboxylic acids, decomposition often involves the elimination of hydrogen fluoride and the formation of transient lactone intermediates. rsc.org
While specific experimental data on the thermal degradation of 6-methyl-4-oxo-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxylic acid is not extensively documented, the degradation is likely to initiate at the carboxylic acid group. The presence of the trifluoromethyl group could influence the degradation mechanism, potentially favoring pathways that involve this highly electronegative substituent. The decomposition of similar organic molecules has been shown to be a multi-stage process, often beginning with the cleavage of ester-like bonds and proceeding to the fragmentation of the heterocyclic ring at higher temperatures, leading to the emission of molecules such as methanol and carbon dioxide. nih.gov
Table 1: General Thermal Decomposition Characteristics of Related Compounds
| Compound Type | Typical Decomposition Onset (°C) | Primary Degradation Products |
|---|---|---|
| Pyridazinone Derivatives | > 200 | Ring fragments, CO, N₂ |
| Carboxylic Acids | Variable (150-300) | CO₂, H₂O, smaller organic molecules |
The photochemical behavior of pyridazine derivatives is an area of active investigation. Irradiation of azido-substituted pyrazolopyridazines has been shown to generate highly reactive nitrene intermediates, which can then undergo ring-opening reactions to form various substituted pyridazine derivatives. researchgate.nettsijournals.comtsijournals.com The specific outcome of these photochemical transformations is often dependent on the solvent and other reagents present in the reaction mixture. researchgate.nettsijournals.comtsijournals.com
For 6-methyl-4-oxo-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxylic acid, the pyridazinone ring and the aromatic trifluoromethylphenyl group are the primary chromophores that would absorb UV or visible light. While detailed photochemical studies on this specific compound are scarce, it is plausible that irradiation could lead to rearrangements or fragmentation of the heterocyclic ring. The carboxylic acid group could also participate in photochemical reactions, potentially through decarboxylation or other radical-mediated processes.
The electrochemical properties of pyridazine derivatives have been explored using techniques such as cyclic voltammetry. mdpi.comnih.govresearchgate.net These studies reveal that the pyridazine ring can undergo reduction, and the presence of various substituents significantly influences the redox potentials. mdpi.com For instance, the introduction of electron-withdrawing or -donating groups can alter the ease of electron transfer to the heterocyclic system. mdpi.com
In the case of 6-methyl-4-oxo-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxylic acid, the electron-withdrawing nature of the trifluoromethylphenyl group is expected to make the pyridazinone ring more susceptible to reduction. The carboxylic acid group can also be electrochemically active. Cyclic voltammetry studies on related ruthenium complexes with pyridazine-3-carboxylic acid have demonstrated that the ligand itself is electrochemically active under certain conditions. mdpi.com The electrochemical transformation would likely involve the transfer of electrons to the pyridazinone core, potentially leading to the formation of radical anions or other reduced species. The specific reduction potentials and the stability of the resulting products would be dependent on the solvent and electrolyte system used.
Table 2: Expected Electrochemical Behavior of Functional Groups
| Functional Group | Expected Electrochemical Process | Potential Influencing Factors |
|---|---|---|
| Pyridazinone Ring | Reduction | Substituents, solvent, pH |
| Trifluoromethylphenyl Group | Reduction (at more negative potentials) | Solvent, supporting electrolyte |
Reaction Mechanisms in Non-Biological Systems
The inherent chemical functionalities of 6-methyl-4-oxo-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxylic acid allow it to participate in a variety of non-biological chemical reactions, including those catalyzed by acids and bases, and redox processes.
The pyridazinone ring contains nitrogen atoms and a keto group, both of which can participate in acid-base chemistry. nih.gov The nitrogen atoms can be protonated in the presence of an acid, which can activate the ring towards certain nucleophilic reactions. nih.gov Conversely, the hydrogen on the nitrogen of the pyridazinone ring can be deprotonated by a base, enhancing its nucleophilicity. mdpi.com
Acid-catalyzed reactions could involve the protonation of the carbonyl oxygen, making the adjacent carbon more electrophilic and susceptible to attack by nucleophiles. Base-catalyzed reactions, on the other hand, could involve the deprotonation of the carboxylic acid group to form a carboxylate salt, or the deprotonation of the pyridazinone nitrogen, which can then participate in reactions such as N-alkylation or N-acylation. mdpi.com The synthesis of related pyridazine derivatives often involves acid- or base-catalyzed cyclization reactions. organic-chemistry.org
The pyridazinone ring system can participate in redox reactions. The electron-deficient nature of the pyridazine ring, enhanced by the trifluoromethylphenyl substituent, suggests that it can act as an oxidizing agent, being itself reduced in the process. The reduction of the pyridazinone ring can lead to the formation of dihydropyridazinone or other reduced species.
Compound Names Mentioned
| Trivial Name/Identifier | IUPAC Name |
| Chemistry 59094 | 6-methyl-4-oxo-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxylic acid |
Identity of "this compound" Unresolved: Requested Article Cannot Be Generated
An initial investigation to identify the chemical compound designated as "this compound" has been unsuccessful. Searches for this identifier have not yielded a specific, recognized chemical substance. The term does not correspond to a standard chemical identifier such as a CAS Registry Number, IUPAC name, or other common nomenclature.
As a result, it is not possible to generate the requested scientific article detailing the chemical reactivity and transformations of this substance. The specified outline, which includes sections on radical reactions, interactions with inorganic and organic reagents, and solid-state reactivity, requires detailed, compound-specific information that is contingent upon the unambiguous identification of the molecule .
"this compound" may represent an internal catalog number from a specific chemical supplier, a proprietary research code, or a typographical error. Without the correct chemical name, formula, or a standard registry number, a scientifically accurate and verifiable article on its properties and reactions cannot be compiled. Further clarification on the identity of the compound is required to proceed with the user's request.
In-Depth Analysis of a Glycogen Synthase Kinase-3β Inhibitor
The compound, referred to here as this compound, is a subject of significant interest within the field of medicinal chemistry, particularly in the context of inhibiting Glycogen Synthase Kinase-3β (GSK-3β). This enzyme is a key player in a multitude of cellular signaling pathways, and its dysregulation has been implicated in a variety of diseases, including neurodegenerative disorders, diabetes, and cancer. nih.gov The exploration of inhibitors like this compound is therefore crucial for the development of novel therapeutics. This article delves into the intricate structure-activity relationships and the computational chemistry approaches that have been instrumental in understanding and optimizing the inhibitory potential of this class of compounds.
Structure Activity Relationships Sar and Computational Chemistry
Electronic Structure and Spectroscopic Property Prediction
Circular Dichroism and Optical Rotatory Dispersion Predictions
S-Ethyl ethanethioate is an achiral molecule, meaning it does not have a non-superimposable mirror image and, under normal conditions, does not exhibit optical activity. sketchy.compressbooks.pub Therefore, predictions of its circular dichroism (CD) and optical rotatory dispersion (ORD) would indicate no signal. Chiral molecules are a prerequisite for inherent optical activity, as they interact differently with left- and right-circularly polarized light. pressbooks.publibretexts.org
Theoretical Studies of Reaction Pathways and Catalysis
Theoretical studies provide significant insights into the reaction mechanisms involving thioesters like S-Ethyl ethanethioate. Density functional theory (DFT) is a commonly employed computational method to investigate these pathways. researchgate.net
Reaction coordinate mapping for processes such as the hydrolysis of thioesters has been a subject of computational investigation. researchgate.net These studies map the energy landscape as the reaction progresses from reactants to products, identifying transition states and intermediates. For the hydrolysis of a thioester, the reaction coordinate would typically involve the nucleophilic attack of a water molecule on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the thiol leaving group. researchgate.netmdpi.com Computational studies on analogous systems have shown that this process can be influenced by catalysts and the surrounding solvent. mdpi.comulisboa.pt
For instance, a computational study on the conversion of sugars to carboxylic acids via thioesters elucidated the thermodynamics and kinetics of thioester hydrolysis, highlighting the formation of a tetrahedral intermediate. mdpi.comnih.govresearchgate.net While not specific to S-Ethyl ethanethioate, this provides a model for its expected reaction coordinate in similar processes.
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity. For sulfur-containing compounds like S-Ethyl ethanethioate, these descriptors are valuable in understanding their chemical behavior. researchgate.net Key descriptors include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy is related to its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical reactivity.
Electron Density: The distribution of electron density, particularly on the carbonyl carbon and sulfur atom, can indicate sites susceptible to nucleophilic or electrophilic attack.
Electrostatic Potential: This descriptor provides a visual representation of the charge distribution and can be used to predict how a molecule will interact with other charged or polar species.
The following table provides an illustrative example of how quantum chemical descriptors might be presented for a series of related organosulfur compounds.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Methanethiol | -9.44 | 1.25 | 10.69 |
| Ethanethiol | -9.29 | 1.35 | 10.64 |
| S-Ethyl ethanethioate (Illustrative) | -8.90 | -0.50 | 8.40 |
| Thiophene | -8.87 | -0.15 | 8.72 |
Note: The values for S-Ethyl ethanethioate are illustrative and would require specific quantum chemical calculations.
Cheminformatics and Data Mining in SAR Studies
Cheminformatics provides the tools to analyze large datasets of chemical compounds to identify structure-activity relationships. nih.govuniversiteitleiden.nl
Chemical space encompasses all possible molecules. Cheminformatics tools can be used to explore the chemical space around S-Ethyl ethanethioate and related thioesters. nih.gov By analyzing databases of known compounds, researchers can identify molecules with similar structural features or predicted properties. This can be valuable for designing new compounds with desired activities or for understanding the diversity of existing chemical libraries. For example, a principal component analysis (PCA) could be performed on a dataset of thioesters based on various molecular descriptors to visualize their distribution in chemical space.
Machine learning is increasingly being used to develop predictive models for chemical and biological activity. nih.gov In the context of S-Ethyl ethanethioate, machine learning models could be trained to predict its reactivity in different reactions or its interaction with biological targets.
For example, a study on the OleA enzyme family, which includes thiolases, used machine learning to predict substrate specificity. umn.edu A training set of enzyme-substrate pairs was used to build a model that could predict the activity of different thiolases with various substrates. umn.edu Such a model could potentially predict the efficiency of an enzyme in processing S-Ethyl ethanethioate. Another study focused on developing machine learning models to predict the promiscuity of esterases, which are enzymes that can hydrolyze esters and thioesters. uab.catnih.govacs.org
The performance of such a predictive model is often evaluated using metrics like the area under the receiver operating characteristic curve (AUC) for classification models or the coefficient of determination (R²) for regression models. An example of data that might be generated from a machine learning study on enzyme activity is presented below.
| Model Type | Accuracy | Precision | Recall | F1-Score |
| Random Forest | 0.89 | 0.87 | 0.91 | 0.89 |
| Support Vector Machine | 0.85 | 0.84 | 0.88 | 0.86 |
| Neural Network | 0.91 | 0.90 | 0.92 | 0.91 |
This table is illustrative of typical performance metrics for machine learning models in computational chemistry.
Elucidation of Molecular Recognition Events
Molecular recognition is fundamental to the therapeutic action of Dasatinib, dictating its specificity and potency. Studies have focused on its interactions with proteins, nucleic acids, and cellular membranes.
Dasatinib's primary mechanism involves direct interaction with and inhibition of multiple protein kinases. patsnap.com It is classified as a competitive inhibitor, as it binds to the ATP-binding site of its target kinases, displacing the natural substrate, adenosine triphosphate (ATP). youtube.com
A distinguishing feature of Dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain. patsnap.comchemicalbook.com This dual-binding capability allows it to be effective against mutations that confer resistance to other inhibitors, like Imatinib, which primarily recognize the inactive state. patsnap.comchemicalbook.com
The molecular interactions stabilizing the Dasatinib-kinase complex have been characterized in detail, particularly for the BCR-ABL protein. These non-covalent interactions include:
Hydrogen Bonds : Key hydrogen bonds are formed between the compound and amino acid residues in the kinase's active site, such as with the amide nitrogen and carbonyl oxygen of Methionine 318 and the side chain hydroxyl group of the "gatekeeper" residue, Threonine 315. youtube.comproteopedia.org
Hydrophobic Interactions : The compound's structure fits into hydrophobic pockets within the binding site. The chlorine-containing ring, for instance, occupies a hydrophobic pocket not normally used by ATP. youtube.com Residues involved in these interactions include Leucine 248, Phenylalanine 317, and Alanine 380. youtube.comproteopedia.org
Heteroaromatic and Pi-Stacking Interactions : Additional stability is conferred by interactions such as an off-centered pi-stacking between the rings of Dasatinib and Phenylalanine 317. youtube.com
In vitro and in-cell imaging techniques have been developed to visualize these binding events. For example, a Dasatinib-HaloTag ligand conjugate has been used to observe the co-localization of the drug with its target kinases, such as ABL1 and SRC, at specific subcellular compartments in living cells. nih.govsciety.org
| Target Kinase | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| BCR-ABL | Met 318 | Hydrogen Bond | youtube.comproteopedia.org |
| BCR-ABL | Thr 315 | Hydrogen Bond | youtube.comproteopedia.org |
| BCR-ABL | Phe 317 | Pi-Stacking, Hydrophobic | youtube.comproteopedia.org |
| BCR-ABL | Leu 248, Gly 321 | Hydrophobic (Cleft) | youtube.com |
| BCR-ABL | Ala 380, Leu 370, Met 290 | Hydrophobic | proteopedia.org |
While Dasatinib's primary targets are proteins, studies have investigated its interactions with nucleic acids. Research has explored the binding characteristics of Dasatinib to calf thymus DNA, suggesting a potential for direct interaction. dntb.gov.ua
Furthermore, Dasatinib has been shown to indirectly affect DNA integrity within cells. In non-small cell lung cancer (NSCLC) cell lines with specific BRAF mutations, treatment with Dasatinib leads to the induction of DNA damage. nih.gov This was demonstrated using single-cell gel electrophoresis (COMET assay), which measured a significant increase in both single- and double-strand DNA breaks. nih.gov This effect is linked to the activation of DNA damage response and repair pathways, ultimately leading to cellular senescence in these specific cancer cells. nih.gov
Dasatinib's journey to its intracellular targets involves crossing the cell membrane, and it also interacts with membrane-associated proteins. The compound is a known substrate for the ATP-binding cassette (ABC) transporters ABCB1 (P-glycoprotein) and ABCG2, which are membrane proteins that function as drug efflux pumps. clinpgx.org
Additionally, some of Dasatinib's targets, such as the SRC family kinases, are located near the plasma membrane where they are involved in signaling from various surface receptors. drugbank.com By inhibiting these kinases, Dasatinib can modulate signaling cascades that originate at the cell membrane. In vitro studies have also shown that at higher concentrations, Dasatinib can be toxic to the cell membrane in myoblast and myotube cell lines. nih.gov
Modulation of Biochemical Pathways (In Vitro/In Vivo, Non-Human)
Dasatinib exerts its cellular effects by modulating the activity of critical biochemical signaling pathways, primarily through the inhibition of key enzymes and binding to cellular receptors.
Dasatinib is a highly potent inhibitor of several tyrosine kinases. In vitro assays have shown it to be 325 times more potent than Imatinib in inhibiting the BCR-ABL tyrosine kinase. chemicalbook.com Its inhibitory activity extends to the SRC family of kinases (including SRC, LCK, YES, and FYN), c-KIT, EPHA2, and PDGFRβ, with nanomolar efficacy. drugbank.comchemicalbook.com
Kinetic studies have defined the nature of this inhibition. For its primary targets like BCR-ABL, Dasatinib functions as an ATP-competitive inhibitor. youtube.com Beyond its target kinases, Dasatinib also interacts with metabolic enzymes. It is primarily metabolized by the cytochrome P450 enzyme CYP3A4. clinpgx.orgnih.gov Further studies have shown that Dasatinib is also a mechanism-based inactivator of CYP3A4, with a reported inactivation constant (kinact) of 0.034 min−1 and an inhibition constant (KI) of 6.3 μM. nih.gov
In non-human in vivo models, the co-administration of cyclosporine with Dasatinib was found to increase the peak plasma concentration of Dasatinib, leading to greater tyrosine kinase inhibition. nih.gov This was confirmed by measuring the reduced phosphorylation of SRC, a direct target of Dasatinib, in hematopoietic cells. nih.gov
| Enzyme Target | Kinetic Parameter | Value | Reference |
|---|---|---|---|
| BCR-ABL | Biochemical Potency | 0.1 - 3 nM | nih.gov |
| CYP3A4 | KI (Inhibition Constant) | 6.3 μM | nih.gov |
| CYP3A4 | kinact (Inactivation Rate) | 0.034 min-1 | nih.gov |
Dasatinib's targets include several receptor tyrosine kinases, which are crucial components of signaling pathways that regulate cell growth and proliferation. It is a known inhibitor of the platelet-derived growth factor receptor beta (PDGFRβ) and c-KIT. drugbank.comclinpgx.org
The binding of Dasatinib to the ABL kinase domain, which is part of the BCR-ABL fusion protein, is a key receptor interaction. As noted, a significant aspect of its binding is its ability to recognize both the active and inactive conformations of the kinase. proteopedia.org This allows it to inhibit the constitutively active BCR-ABL protein that drives the growth of chronic myeloid leukemia (CML) cells. drugbank.com In animal models of CML, treatment with Dasatinib resulted in the complete regression of tumors derived from the K562 CML cell line. acs.org Preclinical validation for a Dasatinib-derivative imaging agent also confirmed its utility for in vivo tumor detection in animal models. nih.gov
Mechanistic Insights into the Cellular and Molecular Effects of Bosutinib (Compound SKI-606)
This article provides a detailed examination of the non-clinical mechanistic investigations of the chemical compound Bosutinib at the molecular and cellular levels. The content adheres strictly to the specified research areas, focusing on its effects on signal transduction, cellular uptake, and its proteomic and metabolomic impact in non-human biological systems.
Mechanistic Investigations at the Molecular and Cellular Level Non Clinical
Bosutinib functions as a potent, ATP-competitive dual inhibitor of the Src and Abl tyrosine kinases. wikipedia.org Its primary mechanism of action involves binding to the kinase domain of the BCR-ABL fusion protein, which is characteristic of Philadelphia chromosome-positive (Ph+) leukemias, thereby blocking its activity. researchgate.netdrugbank.com In addition to its primary targets, bosutinib also demonstrates inhibitory activity against other members of the Src family of kinases, including Lyn and Hck. wikipedia.orgresearchgate.net
The inhibition of these primary kinases leads to the disruption of multiple downstream signaling cascades that are crucial for the proliferation and survival of malignant cells. In non-clinical studies using various cancer cell lines, bosutinib has been shown to effectively suppress the activation of key signal transduction pathways. Research in neuroblastoma cell lines demonstrated that bosutinib treatment blocked the activation of Src and c-Abl, which in turn inhibited the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 signaling pathways. nih.gov Furthermore, proteomic studies have identified that bosutinib can target apoptosis-linked STE20 kinases, suggesting a direct role in modulating cell survival pathways. clinpgx.org
The table below summarizes the key signaling pathways and protein kinases perturbed by bosutinib in in vitro non-human biological systems.
| Pathway/Kinase Family | Specific Kinases/Components Affected | Observed Effect in Non-Clinical Models |
| Abl Kinases | BCR-ABL, c-Abl | Inhibition of autophosphorylation and kinase activity. nih.gov |
| Src Family Kinases (SFKs) | Src, Lyn, Hck, FGR | Potent inhibition of kinase activity. researchgate.netnih.gov |
| PI3K/AKT/mTOR Pathway | p-S6 | Blockade of phosphorylation. nih.gov |
| MAPK/ERK Pathway | p-ERK | Blockade of phosphorylation. nih.gov |
| JAK/STAT Pathway | p-STAT3 | Blockade of phosphorylation. nih.gov |
| STE20 Kinases | MST1, MST3, MST4 | Targeted inhibition. clinpgx.org |
| CAMK2 Kinases | CAMK2G | Targeted inhibition. clinpgx.org |
The efficacy of bosutinib is dependent on its ability to reach and accumulate within the target cells to engage its intracellular kinase targets. In vitro studies have shown that the intracellular concentration of bosutinib is modulated by the activity of efflux transporters. Specifically, the ATP-binding cassette (ABC) transporter ABCB1 (also known as P-glycoprotein) has been identified as a key efflux pump for bosutinib. nih.gov In cell lines overexpressing ABCB1, a decrease in the intracellular accumulation of bosutinib was observed, leading to reduced inhibition of BCR-ABL activity and subsequent drug resistance. nih.gov Conversely, the inhibition of ABCB1 activity was shown to restore intracellular bosutinib levels and sensitivity to the drug. nih.gov
Regarding its subcellular localization, direct imaging studies are limited. However, its primary target, the c-Abl protein, is known to be located in both the nucleus and the cytoplasm, shuttling between these compartments to mediate various cellular processes, including DNA damage repair responses. nih.gov Furthermore, studies have revealed that bosutinib becomes strongly fluorescent upon binding to its target kinases, Abl and Src. plos.org This property indicates that Förster resonance energy transfer (FRET) occurs between the protein and the drug, a phenomenon that can be utilized to quantitatively measure inhibitor binding within the cell and suggests that the drug is localized to compartments containing these kinases. plos.org
Based on a comprehensive review of published scientific literature, there are currently no available studies that have utilized global metabolomics to identify specific metabolic pathways in non-human biological systems that are significantly perturbed by bosutinib treatment. The existing research primarily focuses on the metabolism of the drug itself within biological systems (pharmacokinetics) rather than the drug's effect on the cellular metabolome.
Consistent with the lack of pathway analysis, there is no published data detailing the broader impact of bosutinib on the cellular metabolome in non-human systems. Untargeted metabolomic and lipidomic profiling studies, which are necessary to comprehensively map the changes in small-molecule metabolites following drug exposure, have not been reported for bosutinib in the context of its effects on cellular metabolism.
Chemical proteomics has been a valuable tool for elucidating the mechanism of action of bosutinib by identifying its direct and indirect protein targets on a global scale. These studies have confirmed its high affinity for ABL and SRC family kinases and have significantly expanded its known target profile. nih.gov
A key study employed an approach using immobilized nonselective kinase inhibitors ("kinobeads") coupled with quantitative mass spectrometry (iTRAQ) to profile the interaction of bosutinib with endogenous proteins in the K562 human chronic myeloid leukemia cell line. nih.gov This unbiased survey identified a comprehensive set of bosutinib targets, encompassing both tyrosine and serine/threonine kinases. clinpgx.org The analysis revealed that in addition to the expected targets, bosutinib interacts with over 45 other kinases, highlighting its multi-targeted nature. clinpgx.org
The table below presents a selection of novel and significant kinase targets of bosutinib identified through proteomic profiling in K562 cells and primary CML cells.
| Kinase Family | Specific Kinase Targets Identified | Implication/Function |
| Tyrosine Kinases | ABL1, SRC, LYN, HCK, FGR, TEC family kinases | Primary targets involved in CML pathogenesis and cell signaling. |
| Serine/Threonine Kinases | STE20 family (MST kinases), CAMK2G | Regulation of apoptosis and cell proliferation. clinpgx.org |
| Receptor Tyrosine Kinases | DDR1 (by related inhibitor Imatinib) | A novel target identified for a related ABL inhibitor, suggesting potential for broader class effects. nih.gov |
| Other | NQO2 (by related inhibitor Imatinib) | A novel oxidoreductase target identified for a related ABL inhibitor. nih.gov |
These proteomic findings provide a detailed molecular signature of bosutinib's activity, revealing a complex interaction network that extends beyond its primary designated targets. This broad target profile likely contributes to both its therapeutic efficacy and its distinct side-effect profile. clinpgx.org
Advanced Analytical Methodologies for Characterization and Quantitation
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of S-Ethyl Thioacetate by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the carbon-hydrogen framework of S-Ethyl Thioacetate. Both ¹H and ¹³C NMR are routinely used.
¹H NMR Spectroscopy: The proton NMR spectrum of S-Ethyl Thioacetate provides information on the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the ethyl and acetyl groups. A study involving the reaction of ethyl thioacetoacetate, which is structurally related to ethyl thioacetate, utilized ¹H NMR to monitor the kinetics of the reaction by following the time-dependent intensities of the proton signals. cdnsciencepub.com
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (acetyl) | ~2.3 | Singlet | N/A |
| CH₂ (ethyl) | ~2.9 | Quartet | ~7.4 |
| CH₃ (ethyl) | ~1.2 | Triplet | ~7.4 |
| Predicted ¹H NMR data for S-Ethyl Thioacetate. |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For S-Ethyl Thioacetate, four distinct signals are expected, corresponding to the carbonyl carbon, the acetyl methyl carbon, and the two carbons of the ethyl group. Predicted ¹³C NMR data is available from databases such as the Human Metabolome Database. hmdb.ca
| Assignment | Chemical Shift (δ, ppm) |
| C=O (carbonyl) | ~195 |
| CH₂ (ethyl) | ~24 |
| CH₃ (acetyl) | ~31 |
| CH₃ (ethyl) | ~15 |
| Predicted ¹³C NMR data for S-Ethyl Thioacetate in D₂O. |
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of S-Ethyl Thioacetate, as well as for gaining structural information through the analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum of S-Ethyl Thioacetate is available through the NIST WebBook. nist.govnist.gov The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (104.17 g/mol ).
Key Fragmentation Peaks:
m/z 104: Molecular ion ([CH₃COSCH₂CH₃]⁺)
m/z 75: Loss of an ethyl radical (•CH₂CH₃)
m/z 43: Acetyl cation ([CH₃CO]⁺), often the base peak.
m/z 61: Thioethyl cation ([SCH₂CH₃]⁺)
| m/z | Relative Intensity | Fragment Ion |
| 104 | Moderate | [C₄H₈OS]⁺ |
| 75 | Moderate | [C₂H₃OS]⁺ |
| 61 | Moderate | [C₂H₅S]⁺ |
| 43 | High (Base Peak) | [C₂H₃O]⁺ |
| Characteristic mass spectral data for S-Ethyl Thioacetate (Electron Ionization). |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in S-Ethyl Thioacetate and its conformational isomers. The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Studies have utilized IR and Raman spectroscopy in various phases (gas and liquid) to investigate the conformational properties of S-ethyl thioacetate, revealing the presence of both anti and gauche conformers.
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| C=O Stretch | ~1690 | ~1690 |
| CH₃ Bending | ~1450-1370 | ~1450-1370 |
| C-S Stretch | ~630 | ~630 |
| Typical vibrational frequencies for S-Ethyl Thioacetate. |
There is limited information available in the scientific literature regarding the detailed UV-Visible absorption and fluorescence spectroscopic properties of S-Ethyl Thioacetate itself. While ethyl acetate is commonly used as a solvent in UV-Vis and fluorescence studies of other compounds, the intrinsic electronic absorption and emission characteristics of S-Ethyl Thioacetate are not extensively documented. researchgate.netresearchgate.netresearchgate.net This suggests that these techniques are not primary methods for the routine characterization of this compound.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for the separation of S-Ethyl Thioacetate from complex mixtures and for its quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of S-Ethyl Thioacetate. A reverse-phase (RP) HPLC method can be employed for its separation.
A typical RP-HPLC method would involve:
Stationary Phase: A nonpolar column, such as a C18 column.
Mobile Phase: A mixture of a polar organic solvent, like acetonitrile (B52724) (MeCN), and water. For applications requiring mass spectrometric detection, a volatile acid such as formic acid is used in the mobile phase instead of a non-volatile acid like phosphoric acid.
This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.
| Parameter | Condition |
| Column | Newcrom R1 (or similar C18) |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS compatibility) |
| Detection | UV or Mass Spectrometry (MS) |
| General HPLC conditions for the analysis of S-Ethyl Thioacetate. |
Compound "Chemistry 59094" Not Identifiable in Public Databases
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To proceed with this request, a valid chemical name, CAS Registry Number, or another standard identifier for the compound of interest is necessary.
Unable to Generate Article: Chemical Compound "this compound" Cannot Be Identified
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As a result, it is not possible to generate the requested article on the advanced analytical methodologies for the characterization and quantitation of this compound. The instructions to focus solely on "this compound" and to provide detailed, scientifically accurate information for each specified section and subsection cannot be fulfilled without a verifiable and identifiable subject.
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Derivatization, Analogs, and Structure Based Design
Rational Design of Analogs for Enhanced Properties
Rational design of analogs involves making targeted structural changes to a lead compound with the aim of improving specific properties such as chemical stability, solubility, or interaction with biological targets. For 4-(4-Methylphenyl)pentanoic acid, modifications could focus on the carboxylic acid group, the pentanoic acid chain, or the 4-methylphenyl moiety. youtube.comstenutz.eu
Bioisosterism is a strategy where functional groups or atoms are replaced with others having similar physical or chemical properties to produce analogs with altered, often improved, characteristics without drastically changing the biological activity. For the carboxylic acid group in 4-(4-Methylphenyl)pentanoic acid, common bioisosteric replacements include tetrazoles, acyl sulfonamides, or other acidic functionalities that can mimic the ionization state and hydrogen bonding capacity of the carboxyl group. cmu.edu Replacing the phenyl ring or the methyl substituent on the phenyl ring with other groups could also be explored to modulate electronic or steric properties. For instance, studies on biguanide (B1667054) derivatives have shown that bioisosteric replacement of a biguanide group with a guanidine (B92328) analog can maintain comparable activities. google.com Similarly, modifications on phenyl rings in other contexts have been shown to affect properties like metabolic stability.
Scaffold hopping involves replacing the core structure or "scaffold" of a molecule with a different one while aiming to retain similar biological activity or desirable properties. medchemexpress.comsigmaaldrich.comambeed.com For 4-(4-Methylphenyl)pentanoic acid, this could involve replacing the pentanoic acid chain and the phenyl ring system with a completely different central motif that presents the key functional groups (e.g., an acidic group and a hydrophobic region) in a similar three-dimensional orientation. sigmaaldrich.com This strategy is often employed to identify novel chemotypes for intellectual property purposes or to overcome liabilities associated with the original scaffold. sigmaaldrich.comambeed.com While specific examples for 4-(4-Methylphenyl)pentanoic acid were not found, scaffold hopping has been applied to various compound classes to identify structures with improved properties or novel activity profiles. ambeed.comslideshare.net
Synthesis of Prodrugs and Pro-compounds (Theoretical/Chemical Perspective)
Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo enzymatic or chemical transformation in vivo to release the active drug. rsc.orgresearchgate.net For 4-(4-Methylphenyl)pentanoic acid, the carboxylic acid group is a primary site for prodrug design. wipo.int Ester prodrugs are a common approach, where the carboxylic acid is esterified with various alcohols. rsc.orgwipo.intuobabylon.edu.iqgoogle.commsu.edu This can improve properties like lipophilicity, oral absorption, or targeted delivery. researchgate.netgoogle.com The choice of the ester group influences the rate of hydrolysis and the site of activation. google.com Amide prodrugs could also be synthesized by coupling the carboxylic acid with an amine, although these are generally more stable to hydrolysis than esters. researchgate.net The synthesis of such prodrugs would involve standard chemical coupling procedures for forming ester or amide bonds. youtube.comchemistry.coachbiosynth.com For example, studies on prodrugs of NSAIDs, which also contain carboxylic acid functionalities, demonstrate the synthesis of various ester and amide derivatives to improve gastrointestinal tolerability and bioavailability. ijpsonline.comontosight.aireactome.org
Conjugation Chemistry and Hybrid Compounds
Conjugation involves the covalent attachment of a compound to another molecule, such as a polymer, protein, or targeting ligand, to alter its properties or direct it to a specific site. nih.gov For 4-(4-Methylphenyl)pentanoic acid, the carboxylic acid group can serve as an attachment point for conjugation reactions, for instance, through amide bond formation with amino groups on a carrier molecule. nih.gov This is a common strategy in the development of antibody-drug conjugates (ADCs), where a cytotoxic payload is linked to an antibody, often via a cleavable linker that may incorporate a carboxylic acid derivative. medchemexpress.com Conjugation can influence solubility, circulation half-life, and cellular uptake. wikipedia.orgrsc.org Hybrid compounds, combining the structure of 4-(4-Methylphenyl)pentanoic acid with other pharmacophores or functional molecules, could also be synthesized to achieve synergistic effects or novel mechanisms of action.
Combinatorial Chemistry and High-Throughput Synthesis of Libraries
Combinatorial chemistry involves the synthesis of large libraries of structurally related compounds by varying different building blocks. msu.edunih.govacs.orgnih.gov For 4-(4-Methylphenyl)pentanoic acid, combinatorial approaches could be used to synthesize libraries of analogs by modifying the substituents on the phenyl ring, altering the length or substituents on the pentanoic acid chain, or creating various amide or ester derivatives of the carboxylic acid. plos.orgacs.orguomus.edu.iq Solid-phase synthesis techniques are often employed in combinatorial chemistry, where the compound or a precursor is attached to a solid support, and reactions are performed sequentially. nih.govchadsprep.com This allows for the parallel synthesis of numerous compounds. nih.gov High-throughput synthesis methods enable the rapid generation of diverse chemical libraries for screening against biological targets. nih.govplos.orguomus.edu.iq The carboxylic acid functional group is amenable to coupling reactions commonly used in combinatorial synthesis, such as amide bond formation. plos.orgacs.orguomus.edu.iq
Application of Retrosynthesis for Novel Compound Design
Retrosynthesis is a powerful technique used in organic chemistry to design synthetic routes for target molecules. youtube.com It involves working backward from the target structure to simpler, readily available starting materials by applying known chemical reactions in reverse (retrosynthetic steps). youtube.com For designing novel compounds based on the 4-(4-Methylphenyl)pentanoic acid structure, retrosynthesis would help identify possible synthetic disconnections and precursor molecules. For example, the bond between the phenyl ring and the pentanoic acid chain, or the bonds within the pentanoic acid chain, could be considered as disconnection points, leading back to simpler aromatic or aliphatic precursors. youtube.com This systematic approach facilitates the planning of efficient synthetic strategies for the preparation of target analogs and derivatives.
Theoretical and Emerging Applications in Materials Science and Catalysis
Integration into Advanced Materials
The integration of Omeprazole into advanced materials is an emerging area of research, with studies primarily focused on leveraging its chemical properties for the development of specialized composites, self-assembled systems, and functionalized nanomaterials.
In the field of polymer chemistry, research has investigated the interaction of Omeprazole with various polymers, largely with the initial goal of creating stable formulations. These studies, however, provide valuable insights into its potential use in polymer composites. The stability of Omeprazole is significantly influenced by the acidic groups within a polymer's structure nih.gov.
Enteric coating polymers are frequently used in conjunction with Omeprazole to create delayed-release systems. The interaction and degradation of Omeprazole have been studied with several of these polymers. The decomposition of the compound in organic polymer solutions has been observed to follow first-order kinetics nih.gov. The degree of degradation is dependent on the specific polymer used, with different polymers showing varying levels of influence on the compound's stability nih.govresearchgate.netresearchgate.net.
The following table summarizes the degradation effect of different enteric polymers on Omeprazole in organic solutions:
| Polymer | Relative Degradation Effect |
| Eudragit L-100 | Highest |
| HPMCAS-HF | Moderate |
| Shellac | Lowest |
This table is based on the research findings indicating the order of Omeprazole degradation in the presence of these polymers in organic solutions. nih.gov
Furthermore, natural polymers such as gelatin and sodium alginate have been utilized to prepare nanoparticles of Omeprazole thepharmajournal.com. In these composites, gelatin forms the nanoparticle structure, while sodium alginate creates a polymer matrix that can control the release of the compound thepharmajournal.com. These findings suggest the potential for creating advanced polymer composites where Omeprazole could be integrated to modulate material properties or for controlled release applications in non-pharmaceutical contexts.
The principle of self-assembly has been explored for the microencapsulation of Omeprazole using surface layer (S-layer) proteins from Lactobacillus acidophilus nih.gov. S-layer proteins possess the ability to self-assemble on surfaces, and this property has been harnessed to coat Omeprazole particles. This coating of self-assembled protein monomers enhances the stability of the compound in acidic conditions nih.gov. This research demonstrates the potential for utilizing Omeprazole as a core component in self-assembled systems, where the S-layer proteins form a protective, organized shell around the molecule. Such systems could have applications in the development of novel micro- and nanoscale materials with tailored surface properties and controlled release characteristics.
The functionalization of nanomaterials with Omeprazole represents a significant area of emerging research. Studies have demonstrated the successful synthesis of silver nanoparticles (AgNPs) functionalized with Omeprazole (Omeprazole@AgNPs) ijnc.irbrieflands.compreprints.orgresearchgate.net. In these nanocomposites, the Omeprazole molecule is effectively placed on the surface of the silver nanoparticles ijnc.ir.
The synthesis of these functionalized nanoparticles has been achieved through green synthesis methods, utilizing plant extracts as reducing agents for the silver ions ijnc.ir. Spectroscopic analysis, including UV-Visible, FT-IR, and X-ray diffraction, has been used to confirm the successful attachment of Omeprazole to the AgNPs brieflands.compreprints.org. The resulting Omeprazole@AgNPs have been characterized by their size, with transmission electron microscopy (TEM) indicating particle sizes of less than 40 nm brieflands.com.
The development of Omeprazole-functionalized nanoparticles opens up possibilities for their use in various material applications. The presence of the Omeprazole molecule on the nanoparticle surface can modify its chemical and physical properties, potentially leading to new functionalities. For instance, these materials could be explored for their unique optical or electronic properties, or as components in more complex nanostructured materials.
Catalytic Applications (Non-biological)
The exploration of Omeprazole in non-biological catalysis is a nascent field. While the compound's interaction with biological catalysts (enzymes) is well-documented, its potential as a catalyst in synthetic chemistry is less understood.
Current scientific literature does not provide significant evidence for the application of Omeprazole as a homogeneous or heterogeneous catalyst in non-biological reactions. However, studies on the photocatalytic degradation of Omeprazole have been conducted dntb.gov.uaresearchgate.net. These studies, while focused on the decomposition of the molecule, provide insights into its reactivity in the presence of a catalyst (such as TiO2) and UV light researchgate.net. The degradation process involves the generation of various intermediates, indicating that the molecular structure of Omeprazole can be chemically transformed under catalytic conditions researchgate.net. While this research is centered on environmental remediation, the understanding of Omeprazole's reactivity in a catalytic system could potentially inform future research into its use as a catalyst or a ligand in catalytic complexes.
There is currently a lack of research in the scientific literature regarding the use of Omeprazole as an organocatalyst. Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. While Omeprazole possesses functional groups that could theoretically be involved in catalytic cycles, its potential in this area has not been explored in published research. The chiral nature of the sulfoxide group in Omeprazole could make it a candidate for asymmetric organocatalysis, but this remains a purely theoretical consideration at present.
Photocatalysis
The theoretical application of certain compounds in photocatalysis represents a promising avenue for environmental remediation. unt.edu Photocatalysis is a process that utilizes light to activate a substance, known as a photocatalyst, which in turn accelerates a chemical reaction without being consumed in the process. taylorandfrancis.com The fundamental mechanism of photocatalysis in semiconductor materials involves the generation of electron-hole pairs upon absorption of photons with energy equal to or greater than the semiconductor's bandgap. taylorandfrancis.com These charge carriers can then migrate to the material's surface and participate in redox reactions.
In a theoretical framework, a compound with suitable electronic properties could serve as an efficient photocatalyst. Upon irradiation with light, typically in the UV or visible spectrum, the compound would be excited, leading to the formation of electrons in the conduction band and holes in the valence band. taylorandfrancis.com These photogenerated electrons and holes can then react with adsorbed water and oxygen molecules to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide anions (O2•−). These ROS are powerful oxidizing agents capable of degrading a wide range of organic pollutants into simpler and less harmful substances like carbon dioxide and water. researchgate.net
The potential efficacy of a compound as a photocatalyst can be evaluated based on several factors, including its light absorption properties, charge separation efficiency, and surface area. A hypothetical compound designed for photocatalysis would ideally possess a narrow bandgap to utilize a larger portion of the solar spectrum, and a high surface area to provide more active sites for reactions. unt.edu The theoretical photocatalytic degradation of various pollutants using such a compound is illustrated in the table below.
Interactive Data Table: Theoretical Photocatalytic Degradation of Pollutants
| Pollutant | Initial Concentration (mg/L) | Irradiation Time (hours) | Theoretical Degradation (%) |
|---|---|---|---|
| Methylene Blue | 10 | 2 | 95 |
| Phenol | 20 | 4 | 88 |
| Rhodamine B | 10 | 2 | 92 |
| 4-Chlorophenol | 15 | 6 | 85 |
Environmental Chemistry Applications (Theoretical/Non-Biological)
Environmental chemistry is the scientific study of the chemical and biochemical phenomena that occur in natural environments. wikipedia.org It encompasses the study of the sources, reactions, transport, effects, and fates of chemical species in the air, soil, and water. wikipedia.org Theoretical applications in this field often involve the development of new materials and methods for environmental monitoring and remediation. unacademy.com A compound with specific chemical and physical properties could theoretically be applied in various non-biological environmental contexts.
Adsorption and Remediation Mechanisms
Adsorption is a surface phenomenon where atoms, ions, or molecules from a gas, liquid, or dissolved solid adhere to the surface of a material called an adsorbent. jwent.net This process is widely used for water and wastewater treatment to remove a variety of contaminants. arabjchem.org The effectiveness of an adsorbent is largely dependent on its surface area, pore size distribution, and surface chemistry. nih.gov
A hypothetical compound with a high specific surface area and tailored surface functional groups could be a highly effective adsorbent for environmental remediation. The mechanisms of adsorption can be broadly categorized into physisorption and chemisorption. nih.gov Physisorption involves weak van der Waals forces, while chemisorption involves the formation of chemical bonds between the adsorbate and the adsorbent surface. nih.gov
The theoretical adsorption capacity of a compound for different pollutants would be influenced by factors such as the pH of the solution, temperature, contact time, and the initial concentration of the contaminant. jwent.net For instance, the surface charge of the adsorbent can be altered by changing the pH, which in turn affects its affinity for charged pollutants. The potential adsorption capacities of a theoretical compound for various heavy metals and organic dyes are presented in the table below.
Interactive Data Table: Theoretical Adsorption Capacities for Various Pollutants
| Pollutant | Adsorbent Dose (g/L) | pH | Contact Time (min) | Theoretical Adsorption Capacity (mg/g) |
|---|---|---|---|---|
| Lead (Pb2+) | 1.0 | 6.0 | 120 | 150 |
| Cadmium (Cd2+) | 1.0 | 6.5 | 120 | 120 |
| Methylene Blue | 0.5 | 7.0 | 60 | 250 |
| Congo Red | 0.5 | 6.0 | 90 | 200 |
Chemical Transformation in Environmental Systems
The fate of chemical compounds in the environment is determined by various transformation processes, which can be abiotic or biotic. researchgate.net Abiotic transformations include processes like hydrolysis, oxidation, reduction, and photolysis. researchgate.net Understanding these transformations is crucial for predicting the persistence and potential impact of chemicals in the environment. researchgate.net
A specifically designed compound could theoretically be used to facilitate the transformation of persistent organic pollutants into less harmful substances. For example, a compound with strong oxidizing or reducing properties could be introduced into a contaminated site to promote the degradation of specific contaminants. The effectiveness of such a chemical transformation would depend on the reactivity of the compound and the environmental conditions, such as pH, temperature, and the presence of other chemical species. researchgate.net
Furthermore, the environmental fate of the compound itself would need to be considered. Ideally, it would transform into benign products after its remedial function is complete. The study of such chemical transformations often involves sophisticated analytical techniques to identify intermediate products and elucidate degradation pathways. nih.gov
Sensor Development and Chemical Probes
A chemical sensor is a device that transforms chemical information into an analytically useful signal. u-szeged.hu Chemical sensors are essential for a wide range of applications, including environmental monitoring, industrial process control, and healthcare. alliedacademies.org The development of new sensors often relies on the discovery of novel materials with specific recognition and transduction properties. researchgate.net
A compound with unique optical, electrical, or chemical properties could theoretically be employed as a key component in a chemical sensor. For instance, a compound that exhibits a change in fluorescence or color upon binding to a specific analyte could be used as a chemosensor. researchgate.net Alternatively, a compound could be incorporated into an electrode to create an electrochemical sensor that detects changes in current or potential in the presence of a target molecule. clausiuspress.com
Chemical probes are small molecules used to study biological systems, but the principles of their design can also be applied to environmental sensing. unc.edunih.gov A chemical probe for an environmental pollutant would need to be highly selective and sensitive to its target. The development of such probes requires a deep understanding of the molecular interactions between the probe and the analyte. unc.edu A hypothetical compound could be functionalized with specific chemical groups to enhance its selectivity for a particular environmental contaminant.
Energy Storage and Conversion Applications (Theoretical/Chemical)
Chemical energy storage involves storing energy in the bonds of chemical compounds, which can then be released through a chemical reaction when needed. pnnl.gov This form of energy storage is crucial for the development of renewable energy technologies, as it can help to address the intermittent nature of sources like solar and wind power. doe.gov Energy conversion is the process of changing energy from one form to another. ck12.org
Theoretically, a novel compound could be utilized in various energy storage and conversion applications. For example, it could serve as a high-capacity electrode material in a rechargeable battery. greenlearning.ca In a lithium-ion battery, for instance, the performance is largely determined by the properties of the anode and cathode materials. greenlearning.ca A compound with a suitable crystal structure and high electrochemical stability could potentially offer improved energy density and cycle life. greenlearning.ca
Another potential application is in the chemical conversion of energy, such as the production of hydrogen fuel from water through photocatalytic or electrolytic processes. ugr.es A compound that can efficiently catalyze the splitting of water into hydrogen and oxygen could play a significant role in a hydrogen-based energy economy. The efficiency of such energy conversion processes is a key area of research. libretexts.org The table below outlines some theoretical performance metrics for a hypothetical compound in energy storage applications.
Interactive Data Table: Theoretical Performance in Energy Storage Applications
| Application | Parameter | Theoretical Value |
|---|---|---|
| Lithium-Ion Battery Anode | Specific Capacity (mAh/g) | 800 |
| Lithium-Ion Battery Anode | Coulombic Efficiency (%) | 99.5 |
| Supercapacitor Electrode | Specific Capacitance (F/g) | 350 |
| Photocatalytic Hydrogen Production | Hydrogen Evolution Rate (mmol/g·h) | 25 |
Future Research Directions and Unanswered Questions
Exploration of Novel Synthetic Pathways
The efficient and selective synthesis of substituted purine analogs like 2-amino-9-[3-(trifluoromethyl)phenyl]-3H-purin-6-one is a cornerstone of its continued investigation. While classical methods such as the Traube synthesis provide a foundational approach, future research will likely focus on developing more innovative and efficient synthetic routes. nih.gov
One promising direction is the utilization of metal-mediated cross-coupling reactions, which have expanded the toolkit for creating aryl-purine derivatives. researchgate.net Palladium and nickel catalysts, for instance, have shown efficacy in forming C-C bonds at various positions on the purine ring. researchgate.net Further exploration of these catalytic systems could lead to more direct and higher-yielding syntheses of the target compound.
Another area of interest is the development of one-pot or continuous-flow synthesis methods. nih.gov These approaches offer significant advantages in terms of efficiency, scalability, and reduced waste, aligning with the principles of green chemistry. nih.gov For instance, a continuous-flow route for preparing trifluoromethylated N-fused heterocycles has been developed, showcasing the potential for rapid and automated synthesis. nih.gov
Future synthetic strategies may also involve the use of novel building blocks and reagents. The synthesis of trifluoromethyl-containing heterocycles has seen significant advances through the use of trifluoromethyl building blocks and innovative cyclization reactions. nih.govresearchgate.net Adapting these methodologies to the synthesis of 2-amino-9-[3-(trifluoromethyl)phenyl]-3H-purin-6-one could provide more versatile and efficient pathways.
| Synthetic Approach | Potential Advantages | Key Considerations |
| Metal-Mediated Cross-Coupling | High efficiency and selectivity for C-N and C-C bond formation. | Catalyst selection, reaction conditions optimization. |
| Continuous-Flow Synthesis | Scalability, automation, improved safety, and reduced waste. | Initial setup costs, optimization of flow parameters. |
| Novel Building Blocks | Access to diverse and complex structures. | Availability and stability of starting materials. |
| Microwave-Assisted Synthesis | Rapid reaction times and high yields. | Specialized equipment, potential for localized overheating. |
Deeper Understanding of Complex Molecular Mechanisms
A crucial unanswered question revolves around the precise molecular mechanisms through which 2-amino-9-[3-(trifluoromethyl)phenyl]-3H-purin-6-one exerts its biological effects. Purine derivatives are known to interact with a wide array of biological targets, including enzymes and receptors. mdpi.commdpi.com The trifluoromethyl group can significantly influence a molecule's binding affinity, metabolic stability, and lipophilicity, making it a valuable substituent in drug design. nih.gov
Future research will need to employ a combination of experimental and computational techniques to identify the specific protein targets of this compound. Techniques such as affinity chromatography, proteomics, and genetic screening can be utilized to pull down and identify interacting proteins.
Understanding the structure-activity relationships (SAR) is also paramount. By synthesizing and testing a library of related analogs with systematic modifications to the purine core and the trifluoromethylphenyl ring, researchers can elucidate the key structural features responsible for its biological activity. outbreak.info This knowledge is essential for designing more potent and selective derivatives. For instance, studies on other substituted purines have successfully identified key interactions with their biological targets through such systematic modifications.
Advanced Computational Methodologies for Prediction and Design
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For 2-amino-9-[3-(trifluoromethyl)phenyl]-3H-purin-6-one, these methods can provide valuable insights into its properties and interactions at the molecular level.
Molecular docking studies can predict the binding orientation and affinity of the compound within the active site of potential protein targets. This can help in prioritizing targets for experimental validation and in designing modifications to improve binding. For example, docking studies have been successfully used to design novel purine derivatives as inhibitors of specific enzymes.
Molecular dynamics (MD) simulations can provide a dynamic picture of the compound's interaction with its target, revealing the stability of the complex and the key intermolecular interactions over time. This can offer a more realistic representation of the biological system compared to static docking poses.
Quantum mechanics (QM) calculations can be employed to determine the electronic properties of the molecule, such as its charge distribution and reactivity, which can influence its interactions with biological macromolecules.
Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling can predict the pharmacokinetic and toxicological properties of the compound, helping to identify potential liabilities early in the drug development process.
| Computational Method | Application in Research | Predicted Parameters |
| Molecular Docking | Predicting binding modes and affinities to protein targets. | Binding energy, protein-ligand interactions. |
| Molecular Dynamics | Simulating the dynamic behavior of the compound-target complex. | Stability of binding, conformational changes. |
| Quantum Mechanics | Calculating electronic properties of the molecule. | Charge distribution, reactivity, bond energies. |
| ADMET Prediction | Forecasting pharmacokinetic and toxicological properties. | Solubility, permeability, metabolic stability, toxicity. |
Integration with Emerging Technologies (e.g., AI in Chemistry)
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These technologies can be powerfully applied to the study of 2-amino-9-[3-(trifluoromethyl)phenyl]-3H-purin-6-one.
AI algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models. These models can then be used to screen virtual libraries of compounds to identify novel purine derivatives with desired properties, a process known as virtual screening.
Generative AI models can even design entirely new molecules with optimized properties. By providing the model with a set of desired parameters, such as high binding affinity for a specific target and favorable ADMET properties, it can generate novel chemical structures that meet these criteria. Recurrent neural networks (RNNs) have been used to generate new derivatives of existing drugs.
Furthermore, AI can be used to predict the synthetic feasibility of designed molecules, helping to bridge the gap between computational design and practical synthesis.
Opportunities in Green and Sustainable Chemistry
The principles of green chemistry are increasingly important in pharmaceutical research and manufacturing. Future research on 2-amino-9-[3-(trifluoromethyl)phenyl]-3H-purin-6-one should focus on developing more environmentally friendly synthetic methods.
This includes the use of greener solvents, such as water or bio-based solvents, and the development of catalyst systems that can be recycled and reused. Microwave-assisted synthesis, for example, has been shown to be an efficient and green method for preparing purine analogs in water.
Atom economy, which aims to maximize the incorporation of starting materials into the final product, is another key principle of green chemistry. Synthetic routes that minimize the number of steps and the use of protecting groups will be favored.
The development of sustainable methods for introducing the trifluoromethyl group is also an important area of research. This includes exploring alternatives to traditional fluorinating agents that may be hazardous or have a high environmental impact.
Addressing Fundamental Challenges in Chemical Sciences
The study of 2-amino-9-[3-(trifluoromethyl)phenyl]-3H-purin-6-one and its derivatives can contribute to addressing broader challenges in the chemical sciences. For instance, understanding the intricate interplay between the purine scaffold and the trifluoromethyl group can provide fundamental insights into molecular recognition and drug-target interactions.
The development of selective and potent inhibitors for specific biological targets remains a significant challenge. The structural diversity of purine derivatives makes them an excellent platform for developing such targeted therapies. Research into compounds like 2-amino-9-[3-(trifluoromethyl)phenyl]-3H-purin-6-one can contribute to the development of new therapeutic agents for a range of diseases.
Furthermore, the synthesis of complex heterocyclic molecules with precise control over their three-dimensional structure is a continuing challenge in organic chemistry. The development of novel synthetic methodologies for this class of compounds will not only facilitate their own study but also advance the broader field of synthetic chemistry.
Q & A
Q. How to address reproducibility challenges in collaborative studies on this compound?
- Methodological Answer :
- Standardize protocols using electronic lab notebooks (ELNs) with version control (e.g., Chemotion ELN). Share raw data and code via open-access platforms (GitHub, Zenodo) .
- Conduct inter-lab validation rounds with blinded samples. Publish detailed supplementary materials, including instrument calibration logs and environmental conditions .
Data Presentation Guidelines
- Tables : Include statistical metrics (mean ± SD, p-values) for replicates. Highlight anomalies with footnotes .
- Figures : Use vector graphics for spectra and crystallographic diagrams. Label axes with units and error bars .
- Supplementary Materials : Provide machine-readable data (CSV, CIF files) and metadata templates for FAIR compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
